N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Overview
Description
The compound “N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” is a chemical compound used for scientific research . It is also known by the registry number ZINC000020644456 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The synthesis involved the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Molecular docking studies have shown that certain groups in these compounds are active in the hinge region of the AChE crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized .Mechanism of Action
While the exact mechanism of action of the specific compound you mentioned is not available in the retrieved papers, similar compounds have been studied for their inhibitory activity against acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . The inhibition of AChE is one of the important drug targets to increase acetylcholine levels .
Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, given that similar compounds have shown inhibitory activity against AChE . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable insights.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O5S/c1-39-24-9-7-23(8-10-24)35-15-13-34(14-16-35)12-2-11-32-29(37)22-5-3-21(4-6-22)19-36-30(38)25-17-27-28(41-20-40-27)18-26(25)33-31(36)42/h3-10,17-18H,2,11-16,19-20H2,1H3,(H,32,37)(H,33,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMMSDURRIGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102046 | |
Record name | 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896705-17-2 | |
Record name | 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896705-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.